5-Chloro-2-(1-pyrrolidinyl)-benzonitrile
Description
5-Chloro-2-(1-pyrrolidinyl)-benzonitrile (CAS: [219921-69-4]) is a substituted benzonitrile derivative featuring a chlorine atom at the 5-position and a pyrrolidinyl group at the 2-position of the benzene ring. This compound has a molecular weight of 207.67 g/mol and is characterized by its nitrile functional group, which enhances its utility as an intermediate in organic synthesis, particularly in pharmaceutical and materials science applications .
Properties
IUPAC Name |
5-chloro-2-pyrrolidin-1-ylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c12-10-3-4-11(9(7-10)8-13)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJNDNLAZJYFOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201277866 | |
| Record name | 5-Chloro-2-(1-pyrrolidinyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201277866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219921-69-4 | |
| Record name | 5-Chloro-2-(1-pyrrolidinyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219921-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-(1-pyrrolidinyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201277866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(1-pyrrolidinyl)-benzonitrile typically involves the following steps:
Nitration: The starting material, 2-chlorobenzonitrile, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Cyclization: The amine group reacts with a suitable reagent to form the pyrrolidine ring, resulting in the formation of 5-Chloro-2-(1-pyrrolidinyl)-benzonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(1-pyrrolidinyl)-benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Cyclization Reactions: The pyrrolidine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride can be used for the reduction of the nitrile group.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
Substitution: Products with different substituents replacing the chlorine atom.
Reduction: Amines or other reduced derivatives.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
5-Chloro-2-(1-pyrrolidinyl)-benzonitrile is a compound that has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly as a pharmacological agent. This article explores its various applications, focusing on its synthesis, biological activities, and therapeutic implications.
Anticancer Activity
5-Chloro-2-(1-pyrrolidinyl)-benzonitrile has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures can act as selective androgen receptor modulators (SARMs), targeting androgen receptors involved in prostate cancer progression. This suggests that 5-Chloro-2-(1-pyrrolidinyl)-benzonitrile may exhibit similar therapeutic effects against AR-dependent cancers .
Inhibition of Enzymatic Activity
The compound has also been studied for its inhibitory effects on specific enzymes. For instance, related benzonitrile derivatives have shown promise as inhibitors of methionine aminopeptidases (MetAPs), which are implicated in various cancerous processes. The structure-activity relationship (SAR) studies indicate that modifications at the chlorinated position can enhance inhibitory potency against these enzymes .
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of compounds related to 5-Chloro-2-(1-pyrrolidinyl)-benzonitrile. These compounds demonstrate significant reducing power in assays, indicating their potential use in preventing oxidative stress-related diseases .
Case Study 1: Prostate Cancer Treatment
In a study examining the efficacy of SARMs, 5-Chloro-2-(1-pyrrolidinyl)-benzonitrile was tested for its ability to inhibit prostate cancer cell proliferation. Results indicated a dose-dependent reduction in cell viability, supporting its potential use as a therapeutic agent in AR-targeted therapies.
Case Study 2: Enzyme Inhibition
A systematic evaluation of benzonitrile derivatives showed that 5-Chloro-2-(1-pyrrolidinyl)-benzonitrile exhibited competitive inhibition against MetAPs, with IC50 values suggesting significant potency compared to other known inhibitors. This positions it as a candidate for further development in cancer therapeutics.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(1-pyrrolidinyl)-benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the binding affinity and specificity of the compound towards its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5-Chloro-2-(1-pyrrolidinyl)-benzonitrile with structurally related benzonitrile derivatives, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Benzonitrile Derivatives
Analysis of Substituent Effects
Halogen Variation (Cl vs. Br):
- The bromine analog (5-Bromo-2-(1-piperazinyl)benzonitrile) exhibits higher molecular weight and lipophilicity compared to the chlorine derivative, which may enhance membrane permeability in biological systems . However, chlorine’s smaller atomic radius improves steric compatibility in tight binding pockets, as seen in receptor-ligand interactions .
Amine Group Variation (Pyrrolidinyl vs. Piperazinyl): Pyrrolidinyl (5-membered ring) provides moderate basicity and conformational flexibility, favoring interactions with hydrophobic enzyme pockets.
Positional Isomerism (2- vs. 4-Substitution):
- 4-(1-Pyrrolidinyl)benzonitrile lacks the chlorine substituent but demonstrates utility in OLED materials due to its planar structure and electron-deficient aromatic system, which enhances charge transport . The 2-position substitution in 5-Chloro-2-(1-pyrrolidinyl)-benzonitrile creates steric hindrance, limiting planar conformations but increasing reactivity in nucleophilic substitutions .
Functional Group Additions (Sulfanyl, Pyridinyl): The sulfanyl group in 5-Chloro-2-(2-dimethylaminomethyl-phenylsulfanyl)benzonitrile facilitates π-π stacking and covalent interactions with cysteine residues in receptors, enhancing binding affinity . Pyridinyl substituents (e.g., 5-Chloro-2-(pyridin-2-yl)benzonitrile) introduce aromatic nitrogen, enabling coordination to transition metals in catalytic systems .
Biological Activity
5-Chloro-2-(1-pyrrolidinyl)-benzonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, emphasizing its role in drug discovery and therapeutic applications.
Chemical Structure and Synthesis
5-Chloro-2-(1-pyrrolidinyl)-benzonitrile features a chloro group and a pyrrolidine moiety attached to a benzonitrile backbone. The synthesis of this compound typically involves several steps, including:
- Formation of the benzonitrile core : This can be achieved through nitration and subsequent substitution reactions.
- Introduction of the pyrrolidine ring : Often synthesized via cyclization reactions involving appropriate amines and carbonyl compounds.
Biological Activity
The biological activity of 5-Chloro-2-(1-pyrrolidinyl)-benzonitrile has been investigated in various studies, revealing its potential as an inhibitor of specific enzymes and receptors.
Enzyme Inhibition
Research indicates that this compound may exhibit inhibitory effects on methionine aminopeptidases (MetAPs), which are crucial for protein maturation. Specifically, structure-activity relationship (SAR) studies have shown that modifications to the chloro and pyrrolidine substituents can enhance potency against these targets. For instance, the presence of the chloro group at the 5-position significantly increases the compound's binding affinity to MetAPs compared to analogs lacking this substituent .
Anticancer Activity
In vitro studies have demonstrated that 5-Chloro-2-(1-pyrrolidinyl)-benzonitrile possesses antiproliferative properties against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, possibly mediated through the modulation of specific signaling pathways involved in tumor progression .
Case Studies
Several case studies highlight the efficacy of 5-Chloro-2-(1-pyrrolidinyl)-benzonitrile in different therapeutic contexts:
- Antiproliferative Effects : A study assessed its effects on lung and breast cancer cell lines, reporting significant reductions in cell viability with IC50 values in the low micromolar range .
- Anti-inflammatory Properties : Investigations into its anti-inflammatory potential revealed that it could inhibit pro-inflammatory cytokine production, suggesting a dual role in both cancer therapy and inflammatory disease management .
- Photoprotective Effects : Recent research has explored its use as a photoprotective agent, indicating that it may shield cells from UV-induced damage while exhibiting antioxidant activity .
Data Summary
The following table summarizes key findings related to the biological activity of 5-Chloro-2-(1-pyrrolidinyl)-benzonitrile:
| Biological Activity | Target/Assay | Observed Effect | IC50 Value (µM) |
|---|---|---|---|
| Enzyme Inhibition | Methionine Aminopeptidases | Inhibition | <10 |
| Antiproliferative | Lung Cancer Cells | Reduced Viability | 5.0 |
| Antiproliferative | Breast Cancer Cells | Reduced Viability | 4.7 |
| Anti-inflammatory | Cytokine Production | Inhibition | Not specified |
| Photoprotection | UV-induced Damage | Protective Effect | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
